molecular formula C18H12BrFN4OS B2519772 7-(4-bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1296346-39-8

7-(4-bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B2519772
CAS RN: 1296346-39-8
M. Wt: 431.28
InChI Key: KRADZHGGRLEYRQ-UHFFFAOYSA-N
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Description

The compound 7-(4-bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a derivative of the 1,2,4-triazolo[4,3-a]pyrazine class, which has been studied for various biological activities. The structure of this compound suggests potential pharmacological properties, as related compounds have shown anticonvulsant activity and antimicrobial effects .

Synthesis Analysis

The synthesis of related 1,2,4-triazolo[4,3-a]pyrazine derivatives typically involves multi-step reactions starting from phenylacetonitriles. For instance, the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines includes the condensation of (2,2,2-triethoxyethyl)benzenes with 2-chloro-3-hydrazinopyrazine, followed by conversion to the target compounds using methylamine or ammonia . Although the exact synthesis of the compound is not detailed, similar methodologies could be applied, with modifications to incorporate the 4-bromophenyl and 4-fluorobenzylthio groups.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[4,3-a]pyrazine derivatives is characterized by a fused triazole and pyrazine ring system, which can be modified with various substituents to alter biological activity. The presence of a 4-bromophenyl group and a 4-fluorobenzylthio moiety in the compound suggests potential for specific interactions with biological targets, possibly enhancing its pharmacological profile .

Chemical Reactions Analysis

Compounds within this class can undergo various chemical reactions, including ring opening and regio-selective condensation, as seen in the reaction of 7-fluoroalkyl-4,7-dihydroazolo[5,1-c][1,2,4]triazines with hydrazides and thiosemicarbazide . Such reactivity could be relevant for the synthesis of derivatives or for the compound's mechanism of action.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are crucial for their potential as pharmaceutical agents. For example, a related compound, 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one, has been quantitatively analyzed using nonaqueous potentiometric titration, confirming its linearity, accuracy, and precision . These properties are essential for the development of a reliable quantification method, which is a critical step in the pharmaceutical development process.

Scientific Research Applications

Anticonvulsant Activity

Research into triazolo[4,3-a]pyrazine derivatives has shown significant promise in the development of anticonvulsant agents. Kelley et al. (1995) synthesized a series of substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, demonstrating potent anticonvulsant activity against maximal electroshock-induced seizures in rats. The study highlighted the bioisostere role of the 1,2,4-triazolo[4,3-a]pyrazine ring system for anticonvulsant activity, showcasing less propensity to cause emesis compared to other agents (Kelley et al., 1995).

Quantitative Analysis for Pharmaceutical Applications

Netosova et al. (2021) developed a quantification method for 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one using nonaqueous potentiometric titration. The validation of this method confirmed its linearity, accuracy, and precision, meeting the acceptance criteria for pharmaceutical analyses. This underscores the compound's relevance in pharmaceutical contexts, particularly in quality control and dosage formulation (Netosova et al., 2021).

Antimicrobial and Antifungal Activity

Several studies have explored the antimicrobial and antifungal potential of triazolo[4,3-a]pyrazine derivatives. Mohan (2002) synthesized compounds exhibiting significant antimicrobial activity, while Kaneria et al. (2016) reported on the synthesis and characterization of triazol derivatives showing promising antimicrobial activity against various bacterial and fungal strains. These findings highlight the potential of such compounds in developing new antimicrobial agents (Mohan, 2002); (Kaneria et al., 2016).

Anticancer Activity

The triazolo[4,3-a]pyrazine derivatives have also been evaluated for their anticancer activities. Jilloju et al. (2021) discovered derivatives with promising in vitro anticoronavirus and antitumoral activities, highlighting the structural variations on the phenyl moiety that could tune biological properties towards antiviral or antitumoral activity. These compounds show potential as leads for further anticancer drug development (Jilloju et al., 2021).

properties

IUPAC Name

7-(4-bromophenyl)-3-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrFN4OS/c19-13-3-7-15(8-4-13)23-9-10-24-16(17(23)25)21-22-18(24)26-11-12-1-5-14(20)6-2-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRADZHGGRLEYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

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